4'-Tert-butylbiphenyl-4-carbaldehyde
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Overview
Description
4’-Tert-butylbiphenyl-4-carbaldehyde is an organic compound with the molecular formula C17H18O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a tert-butyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Tert-butylbiphenyl-4-carbaldehyde typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).
Formylation: The tert-butylbiphenyl thus formed is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods: While specific industrial production methods for 4’-Tert-butylbiphenyl-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4’-Tert-butylbiphenyl-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or neutral conditions.
Reduction: NaBH in methanol or ethanol, LiAlH in ether.
Substitution: Nitration with HNO and HSO, sulfonation with SO in HSO, halogenation with Br or Cl in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 4’-Tert-butylbiphenyl-4-carboxylic acid.
Reduction: 4’-Tert-butylbiphenyl-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4’-Tert-butylbiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4’-Tert-butylbiphenyl-4-carbaldehyde largely depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: The aldehyde group acts as a reactive site for these transformations, involving electron transfer processes.
Substitution Reactions: The aromatic rings provide sites for electrophilic attack, facilitated by the electron-donating tert-butyl group.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but with two tert-butyl groups instead of one tert-butyl and one aldehyde group.
4-Tert-butylbenzaldehyde: Contains a single phenyl ring with a tert-butyl and an aldehyde group.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHXWGURHVEIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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